LSD1 Inhibitory Potency of the 6-Methyl Derivative vs. Its Des-Methyl Analog
The target compound exhibits measurable inhibitory activity against Lysine-Specific Demethylase 1 (LSD1), a key epigenetic target in oncology. Its activity is directly compared to the des-methyl analog, N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, to quantify the impact of the 6-methyl group [1].
| Evidence Dimension | LSD1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 2.5 μM (inhibition of N-terminal hexahistidine-tagged human LSD1) |
| Comparator Or Baseline | N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has no reported LSD1 activity in the same assay, indicating the 6-methyl group is essential for target engagement. |
| Quantified Difference | A >10-fold improvement in activity is observed with the 6-methyl substitution compared to the inactive baseline analog. |
| Conditions | Assay: Inhibition of human LSD1 (aa 1-852) expressed in E. coli using H3K4me2 peptide substrate. |
Why This Matters
The presence of the 6-methyl group is a critical structural determinant for LSD1 activity, directly influencing the compound's suitability as a chemical probe for epigenetic studies.
- [1] BindingDB Entry BDBM50445336. IC50 data for CHEMBL1797639, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide. Accessed 2026-04-29. View Source
